2,2-Dimethyl-2H-benzimidazole 1,3-dioxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3-oxidobenzimidazol-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-9(2)10(12)7-5-3-4-6-8(7)11(9)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYKDQBVUBUIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C2=CC=CC=C2[N+]1=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Benzimidazole N Oxide Chemistry
Benzimidazole (B57391) N-oxides are a class of heterocyclic compounds characterized by a benzimidazole core with one or more N-oxide functional groups. researchgate.netnih.gov The introduction of the N-oxide moiety significantly alters the electronic properties of the benzimidazole ring system, enhancing its polarity and creating a "push-pull" electron donor/acceptor character. researchgate.net This feature can improve the solubility of these compounds in polar solvents and provides unique chemical reactivity. researchgate.net
Within this class, 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide is distinguished as a di-N-oxide, meaning both nitrogen atoms of the imidazole (B134444) ring are oxidized. The presence of two geminal methyl groups at the C2 position prevents the typical tautomerism seen in many benzimidazole derivatives and stabilizes the 2H-benzimidazole structure. researchgate.net These red, crystalline solids are considered bis-1,3-dipolar nitrones, a characteristic that dictates much of their chemical behavior. researchgate.net Their synthesis is often achieved through the reaction of benzofurazan (B1196253) N-oxides with secondary nitroalkanes. researchgate.netacs.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molar Mass | 178.19 g/mol |
| IUPAC Name | 2,2-dimethyl-3-oxidobenzimidazol-1-ium 1-oxide |
| CAS Number | 31980-12-8 |
| Appearance | Red solid |
Data sourced from PubChem CID 601160. nih.gov
Significance in Contemporary Organic Synthesis and Research
The synthetic utility of 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide is a focal point of its research significance. Its classification as a bis-1,3-dipolar nitrone makes it a valuable reagent in cycloaddition reactions. researchgate.net It readily reacts with acetylenic dipolarophiles, such as methyl acetylenedicarboxylate (B1228247) and benzyne, providing pathways to complex heterocyclic structures. researchgate.net
Furthermore, the compound exhibits interesting reactivity under thermal and photochemical conditions.
Thermal Isomerization : When heated, this compound undergoes isomerization to form 3H-2,1,4-benzoxadiazine 4-oxides. Further heating can lead to the formation of 2H-benzimidazole 1-oxides. researchgate.net
Photochemical Transformation : Conversely, irradiation of the resulting 3H-2,1,4-benzoxadiazine 4-oxides with sunlight can quantitatively reverse the isomerization, regenerating the this compound. researchgate.net
This reversible transformation highlights its potential as a photoswitchable molecule. The compound also engages in complex redox reactions, for instance, with tetracyanoethylene, it produces purple quinonoid dicyanomethylene derivatives. researchgate.net
Table 2: Key Reactions and Transformations
| Reaction Type | Reactant(s) | Product(s) | Conditions |
|---|---|---|---|
| Cycloaddition | Acetylenic dipolarophiles (e.g., benzyne) | Complex heterocyclic adducts | Not specified |
| Thermal Isomerization | This compound | 3H-2,1,4-benzoxadiazine 4-oxides | Heating |
| Photochemical Isomerization | 3H-2,1,4-benzoxadiazine 4-oxides | This compound | Sunlight irradiation |
| Redox Reaction | Tetracyanoethylene | Quinonoid dicyanomethylene derivatives | Not specified |
Information compiled from research on 2H-Benzimidazole N-oxides. researchgate.net
Evolution of Research Perspectives on Benzimidazole Di N Oxides
Direct Synthesis Approaches
The formation of the 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide core can be achieved through several distinct synthetic pathways. These methods generally involve the cyclization of acyclic precursors to construct the bicyclic N-oxide system.
While direct oxidation of a parent benzimidazole heterocycle may seem like a straightforward approach to obtain the corresponding N-oxide, this is not the commonly employed method for synthesizing benzimidazole N-oxides. The synthesis is more frequently accomplished through the cyclization of substituted o-nitroanilines. researchgate.net The direct oxidation of the benzimidazole core can present significant challenges, including the potential for over-oxidation or cleavage of the heterocyclic ring, making it a less reliable or efficient synthetic strategy compared to building the N-oxide functionality during the ring-formation process.
A plausible synthetic route involves the condensation reaction of an o-benzoquinonedioxime with a ketone. In this pathway, the two nitrogen atoms of the dioxime react with the carbonyl carbon of the ketone to form the five-membered imidazole (B134444) ring. To synthesize the specific target compound, this compound, o-benzoquinonedioxime would be reacted with acetone (B3395972). The two methyl groups from acetone form the gem-dimethyl substitution at the C2 position of the resulting benzimidazole N-oxide. While this represents a valid chemical approach, related reactions have been shown to sometimes yield alternative heterocyclic systems, such as benzodiazepines, depending on the precise reaction conditions. nih.gov
One of the most effective and widely documented methods for synthesizing 2,2-dialkyl-2H-benzimidazole 1,3-dioxides utilizes benzofuroxan (B160326) (also known as benzofurazan (B1196253) N-oxide) as a key precursor. researchgate.net This pathway involves the reaction of benzofuroxan with a carbanion.
To obtain this compound, the carbanion is generated from a secondary nitroalkane, specifically the anion of 2-nitropropane (B154153). The reaction proceeds through a nucleophilic attack of the carbanion on the benzofuroxan system, leading to ring-opening and subsequent recyclization to form the stable benzimidazole 1,3-dioxide structure. This method is particularly valuable as it can be adapted to produce a wide range of C2-substituted analogues by selecting different nitroalkane precursors. The use of substituted benzofuroxans in this reaction scheme is a primary strategy for producing derivatives with substitutions on the benzene (B151609) ring. researchgate.netrsc.org
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies in modern organic chemistry for building complex molecules from simple starting materials in a single operation. While these methods have been successfully developed for various other classes of benzimidazoles, including 1,2-disubstituted and fused-ring systems, specific literature detailing a multi-component or one-pot synthesis for this compound is not prominent. nih.govresearchgate.net The development of such a process remains a potential area for future synthetic exploration, offering the promise of a more streamlined and atom-economical route to this class of compounds.
Functionalization and Structural Modification
The primary strategy for obtaining analogues of this compound with different functionalities on the aromatic ring does not typically involve the direct chemical modification of the parent compound. Instead, the desired substituents are incorporated into the structure by using appropriately derivatized starting materials during the synthesis.
Functionalization at the C5 position (and other positions on the carbocyclic ring) is achieved by beginning the synthetic sequence with a precursor that already contains the desired substituent. researchgate.net When using the benzofuroxan pathway, the substitution pattern of the final product is dictated by the substitution pattern of the initial benzofuroxan.
For example, a 4-substituted benzofuroxan will react with the anion of 2-nitropropane to yield a 5-substituted this compound. This principle allows for the systematic synthesis of a library of analogues with diverse electronic and steric properties, which is crucial for structure-activity relationship studies. The relationship between the precursor substituent and the final product substitution is illustrated in the table below.
| Starting Precursor | Resulting C5-Substituted Product |
|---|---|
| 4-Nitrobenzofuroxan | 5-Nitro-2,2-dimethyl-2H-benzimidazole 1,3-dioxide |
| 4-Chlorobenzofuroxan | 5-Chloro-2,2-dimethyl-2H-benzimidazole 1,3-dioxide |
| 4-Methylbenzofuroxan | 5-Methyl-2,2-dimethyl-2H-benzimidazole 1,3-dioxide |
| 4-Methoxybenzofuroxan | 5-Methoxy-2,2-dimethyl-2H-benzimidazole 1,3-dioxide |
| 4-(Trifluoromethyl)benzofuroxan | 5-(Trifluoromethyl)-2,2-dimethyl-2H-benzimidazole 1,3-dioxide |
This precursor-based approach is generally more efficient and provides better control over regiochemistry than attempting electrophilic substitution reactions on the electron-rich benzimidazole N-oxide ring system, which could lead to a mixture of products or undesired side reactions.
Alkyl Chain Variations at the C2-Position
The primary and most effective method for introducing diverse alkyl substituents at the C2-position of the 2H-benzimidazole 1,3-dioxide system involves the reaction of benzofuroxan (benzo[c] mdpi.comresearchgate.netnih.govoxadiazole 1-oxide) with secondary nitroalkanes. mdpi.comrsc.org This reaction provides a direct route to 2,2-dialkyl-2H-benzimidazole 1,3-dioxides. The versatility of this method allows for the synthesis of a range of analogues by simply varying the secondary nitroalkane reactant.
The general reaction proceeds by the treatment of benzofuroxan with a secondary nitroalkane, such as 2-nitropropane, in the presence of a base, typically a secondary amine like diethylamine (B46881) or piperidine. This reaction is believed to proceed through a nucleophilic attack of the nitronate anion, generated from the secondary nitroalkane, on the benzofuroxan ring, followed by a series of rearrangements and cyclization to afford the final 2,2-dialkyl-2H-benzimidazole 1,3-dioxide product.
A notable extension of this methodology is the use of nitrocycloalkanes as the secondary nitroalkane component. This variation leads to the formation of spirocyclic 2H-benzimidazole 1,3-dioxides, where the C2-carbon of the benzimidazole ring is part of a cycloalkyl ring system. For instance, the reaction of benzofuroxan with nitrocyclohexane (B1678964) yields spiro[2H-benzimidazole-2,1'-cyclohexane] 1,3-dioxide.
The following table summarizes representative examples of 2,2-disubstituted-2H-benzimidazole 1,3-dioxide analogues synthesized via the reaction of benzofuroxan with various secondary nitroalkanes.
| Secondary Nitroalkane | Resulting C2-Substituents | Product Name |
|---|---|---|
| 2-Nitropropane | Dimethyl | This compound |
| 2-Nitrobutane | Ethyl, Methyl | 2-Ethyl-2-methyl-2H-benzimidazole 1,3-dioxide |
| 3-Nitropentane | Diethyl | 2,2-Diethyl-2H-benzimidazole 1,3-dioxide |
| Nitrocyclopentane | Spiro-cyclopentyl | Spiro[2H-benzimidazole-2,1'-cyclopentane] 1,3-dioxide |
| Nitrocyclohexane | Spiro-cyclohexyl | Spiro[2H-benzimidazole-2,1'-cyclohexane] 1,3-dioxide |
Incorporation into Larger Molecular Scaffolds
The this compound moiety can serve as a versatile building block for the construction of more complex, multifunctional molecules. Its rigid structure and the presence of two N-oxide functionalities make it an attractive component for creating polydentate ligands for coordination chemistry and for assembling supramolecular structures.
One common strategy for incorporating this unit into larger frameworks is through the synthesis of bis(benzimidazole) derivatives. mdpi.comresearchgate.net These molecules typically feature two benzimidazole rings linked by a spacer group. While the direct use of this compound in these syntheses is not extensively documented, the general principles of bis(benzimidazole) synthesis can be applied. For example, linking two benzofuroxan molecules with a suitable difunctionalized secondary nitroalkane could theoretically yield a bis(2,2-dialkyl-2H-benzimidazole 1,3-dioxide) derivative.
Furthermore, the benzimidazole core, in general, is widely used in the construction of ligands for coordination polymers. The nitrogen atoms of the imidazole ring provide excellent coordination sites for metal ions. By analogy, the N-oxide oxygen atoms of this compound can also act as coordination sites, making this heterocycle a potentially valuable ligand for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties.
The following table outlines conceptual strategies for incorporating the this compound scaffold into larger molecular structures, based on established synthetic methodologies for related benzimidazole derivatives.
| Target Molecular Scaffold | Synthetic Strategy | Potential Application |
|---|---|---|
| Bis(2,2-dialkyl-2H-benzimidazole 1,3-dioxide)s | Reaction of benzofuroxan with a bis(secondary nitroalkane) linker. | Polydentate ligands for metal coordination, supramolecular assembly. |
| Macrocycles containing the benzimidazole 1,3-dioxide unit | Cyclization reactions involving functionalized 2,2-dialkyl-2H-benzimidazole 1,3-dioxide precursors. | Host-guest chemistry, ion sensing. |
| Coordination Polymers and MOFs | Self-assembly of metal ions with 2,2-dialkyl-2H-benzimidazole 1,3-dioxide ligands, potentially with additional functional groups for linking. | Gas storage, catalysis, sensing. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, and for this compound, both ¹H and ¹³C NMR spectra furnish essential data for the assignment of its unique structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzene ring and the protons of the two methyl groups. The symmetry of the benzimidazole dioxide ring influences the appearance of the aromatic protons. Typically, the spectrum would show a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm) due to the coupling of adjacent protons on the benzene ring. The six protons of the two equivalent methyl groups at the C2 position would appear as a sharp singlet at a higher field (upfield), likely in the range of 1.5-2.5 ppm, due to the shielding effect of the surrounding electron density. The integration of this singlet would correspond to six protons.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 - 7.8 | Multiplet | 4H | Aromatic Protons (H-4, H-5, H-6, H-7) |
Note: This is a generalized prediction. Actual chemical shifts can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Due to the symmetry of the molecule, four distinct signals are expected for the benzimidazole core, in addition to the signal for the methyl carbons. The quaternary carbon at the C2 position, bonded to the two methyl groups and two nitrogen atoms, is expected to appear at a characteristic downfield chemical shift. The aromatic carbons will resonate in the typical aromatic region (approximately 110-150 ppm). The two equivalent methyl groups will give rise to a single signal at a higher field (upfield). A study by Latham, Meth-Cohn, and Suchinsky in the Journal of the Chemical Society, Perkin Transactions 1 in 1977 provided data on this compound.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~140 | C-3a, C-7a |
| ~129 | C-5, C-6 |
| ~120 | C-4, C-7 |
| ~95 | C-2 |
Note: These are approximate values and can differ based on experimental parameters.
Two-Dimensional NMR Techniques in Structure Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the adjacent aromatic protons, helping to delineate the spin system of the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton singlet to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the assignment of the quaternary carbons (C-2, C-3a, and C-7a) by observing their correlations with the methyl and aromatic protons. For instance, the methyl protons would show a correlation to the C-2 carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.
Fragmentation Pathway Analysis and Molecular Ion Identification
In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. A common fragmentation for N-oxides is the loss of an oxygen atom (16 Da), which would result in a significant peak at [M-16]⁺. Successive loss of the second oxygen atom could also occur, leading to a peak at [M-32]⁺. Another likely fragmentation pathway involves the loss of a methyl radical (CH₃, 15 Da) from the molecular ion or subsequent fragment ions. The cleavage of the heterocyclic ring can also lead to a variety of smaller fragment ions, providing further structural information.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of its elemental formula. The exact mass of this compound, calculated for the molecular formula C₉H₁₀N₂O₂, is 178.074227566 Da. nih.gov An HRMS measurement that corresponds closely to this value would unequivocally confirm the elemental composition of the compound.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
Thermogravimetric Analysis Coupled with Mass Spectrometry (TG-MS)
Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition profile of a compound. When coupled with mass spectrometry (MS), it allows for the identification of gaseous products evolved during decomposition.
While specific TG-MS data for this compound is not extensively detailed in publicly available literature, the thermal behavior of the broader class of 2H-benzimidazole 1,3-dioxides has been investigated. researchgate.net Studies on related compounds, such as spiro[2H-benz-imidazole-2,1′-cyclohexane] 1,3-dioxide, show a characteristic thermal transformation pathway. researchgate.net Upon heating, these compounds can undergo a reversible isomerization to form 3H- researchgate.netmdpi.comgoogleapis.combenzoxadiazine 4-oxides. researchgate.net More intense or prolonged heating leads to the sequential elimination of the N-oxide oxygen atoms. researchgate.net The initial deoxygenation step forms the corresponding 2H-benzimidazole 1-oxide, and further heating can remove the second oxygen atom. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is essential for identifying the functional groups and elucidating the molecular structure of a compound.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. For this compound, the key vibrational modes are associated with the N-oxide group and the benzimidazole skeleton.
The N-O stretching vibration is a characteristic feature of N-oxides. In heterocyclic N-oxides, these bands can be complex and appear as coupled vibrations. researchgate.net For benzimidazole N-oxide derivatives, N-O stretching bands have been identified experimentally in the regions of 1380 cm⁻¹, 1365 cm⁻¹, and 1225 cm⁻¹. researchgate.netresearchgate.net Another key feature is the vibrations of the benzimidazole skeleton, which are typically observed near 1610 and 1590 cm⁻¹. researchgate.net The presence of the gem-dimethyl group at the C2 position would give rise to characteristic C-H stretching and bending vibrations.
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3000 | Benzene Ring |
| C-H Stretch (Aliphatic) | 2980 - 2850 | -C(CH₃)₂ |
| C=C Stretch | 1610, 1590 | Benzimidazole Skeleton |
| N-O Stretch | 1380, 1365, 1225 | N-Oxide |
| C-N Stretch | 1350 - 1250 | Imidazole Ring |
Note: The data in this table is based on characteristic frequencies for benzimidazole N-oxide derivatives and related structures. researchgate.netresearchgate.net
Electronic Spectroscopy
Electronic spectroscopy provides insights into the electronic structure of a molecule by examining transitions between different electronic energy levels upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. 2,2-Dialkyl-2H-benzimidazole 1,3-dioxides are known to be colored compounds, often appearing red, which indicates significant absorption in the visible region of the spectrum. fcien.edu.uy
The UV-Vis spectrum of this compound is expected to display characteristic absorption bands corresponding to π → π* transitions associated with the conjugated benzimidazole ring system. The N-oxide groups can also influence the electronic structure and contribute to n → π* transitions. The extended conjugation and the presence of the N-oxide functionalities typically shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the parent benzimidazole.
Table 2: Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Electronic Transition | Chromophore |
|---|---|---|
| ~420-450 nm | π → π* | Conjugated Benzimidazole N-oxide system |
Note: The data in this table is hypothetical, based on the observed color of related compounds and general principles of electronic spectroscopy for conjugated heterocyclic N-oxides. researchgate.net
Photophysical studies investigate the fate of a molecule after it absorbs light, including processes like fluorescence, phosphorescence, and photochemical reactions. A significant photochemical property of 2H-benzimidazole 1,3-dioxides is their photoisomerization. researchgate.net Upon irradiation with sunlight or UV light, these compounds can transform into 3H-2,1,4-benzoxadiazine 4-oxides. researchgate.net This transformation is often reversible, with the benzoxadiazine derivative reverting to the benzimidazole 1,3-dioxide upon heating. researchgate.net
This photochromic behavior is a direct consequence of the electronic transitions observed in the UV-Vis spectrum. The absorption of a photon promotes the molecule to an excited state, from which it can undergo a structural rearrangement to the isomeric form. Such studies are crucial for understanding the stability of the compound in the presence of light and for developing potential applications in areas like molecular switches or photoresponsive materials.
X-ray Diffraction Crystallography
X-ray diffraction on single crystals is a powerful analytical method that allows for the unambiguous determination of the molecular structure of a compound in the solid state. This technique provides detailed information about the spatial arrangement of atoms, leading to a precise understanding of the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.
The determination of the solid-state structure of this compound through single-crystal X-ray diffraction would provide critical data on its molecular geometry. This analysis would reveal the crystal system, space group, and unit cell dimensions. Key structural parameters such as the lengths of the N-O, N-C, and C-C bonds, as well as the bond angles within the benzimidazole ring system and the attached dimethyl and dioxide groups, would be precisely measured.
Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative and not based on experimental data, as such data is not currently available in the public domain.)
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1049.8 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.415 |
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. A detailed analysis of the crystal structure of this compound would elucidate the nature and geometry of these interactions. In benzimidazole derivatives, common intermolecular forces include hydrogen bonding (if hydrogen bond donors are present), π-π stacking interactions between the aromatic rings, and van der Waals forces.
Table 2: Potential Intermolecular Interactions in Crystalline this compound (Note: This table is illustrative and not based on experimental data.)
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
| C-H···O Hydrogen Bond | C(methyl)-H | O(N-oxide) | 2.2 - 2.8 |
| C-H···O Hydrogen Bond | C(aromatic)-H | O(N-oxide) | 2.3 - 2.9 |
| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | 3.3 - 3.8 |
Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For many benzimidazole derivatives, annular tautomerism involving the migration of a proton between the two nitrogen atoms of the imidazole ring is a key feature.
However, in the case of this compound, the substitution pattern precludes the typical annular tautomerism. The presence of two methyl groups at the C2 position and the oxidation of both nitrogen atoms to N-oxides lock the molecule in a specific form. Therefore, based on its chemical structure, this compound is not expected to exhibit tautomerism in the solid state. An X-ray diffraction study would be able to confirm the absence of any unexpected tautomeric forms or positional disorder related to proton migration. The determined structure would definitively show the location of all atoms, confirming the fixed 1,3-dioxide structure.
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or higher, are employed to predict a range of molecular characteristics with a high degree of accuracy.
Geometry Optimization and Equilibrium Structures
Geometry optimization is a fundamental computational step to determine the most stable, lowest-energy three-dimensional arrangement of atoms in a molecule. For a molecule like 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide, this process would calculate the equilibrium bond lengths, bond angles, and dihedral angles. These calculations confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, ensuring no imaginary frequencies are present. The resulting optimized geometry provides the foundational data for all other subsequent property calculations.
Electronic Structure Analysis (HOMO-LUMO Energies and Band Gaps)
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy difference between these two orbitals is the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of the molecule's chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For related benzimidazole compounds, this energy gap is analyzed to understand charge transfer interactions within the molecule. nih.gov
Table 1: Illustrative Electronic Properties Calculated via DFT Note: This table is illustrative of the types of data generated for benzimidazole derivatives; specific values for this compound are not available.
| Parameter | Typical Value Range (eV) | Significance |
|---|---|---|
| EHOMO | -5.0 to -7.0 | Electron-donating capacity |
| ELUMO | -1.0 to -2.5 | Electron-accepting capacity |
| Energy Gap (ΔE) | ~4.0 to ~5.0 | Chemical reactivity and kinetic stability |
Vibrational Frequency Analysis and Spectroscopic Correlations
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N-O stretching, or the bending of the benzimidazole ring. By comparing the calculated frequencies with experimental spectra, researchers can confidently assign the observed absorption bands to their underlying molecular motions. researchgate.net
Charge Distribution and Reactivity Indices
Understanding how charge is distributed across a molecule is key to predicting its reactive behavior. DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density around the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
From HOMO and LUMO energies, global reactivity descriptors can be calculated:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. nih.gov
Electrophilicity Index (ω): Quantifies the electron-accepting capability.
These indices provide a quantitative measure of the molecule's reactivity. nih.gov
Molecular Dynamics and Conformational Studies
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insight into conformational changes and interactions with the environment.
Conformational Preferences in Solution and Gas Phase
For flexible molecules, MD simulations can explore the different conformations (spatial arrangements) that are accessible at a given temperature. By simulating the molecule in both the gas phase (isolated) and in a solvent, researchers can determine the most stable or preferred conformations in different environments. This is particularly important for understanding how a molecule might behave in a biological system or a chemical reaction carried out in solution. For some benzimidazole derivatives, DFT has been used to predict the stability of different isomers in the gas phase. nih.gov
Tautomerism and Isomerization Pathways
Theoretical studies on the tautomerism of benzimidazole derivatives have been a subject of considerable research interest. While annular tautomerism is a key feature of many benzimidazoles, the specific structure of this compound, which lacks a proton on the imidazole (B134444) ring nitrogen, precludes this type of transformation. However, other forms of isomerism, particularly valence tautomerism and structural rearrangements, have been investigated for the broader class of 2H-benzimidazole 1,3-dioxides.
One significant isomerization pathway identified through experimental and likely supported by theoretical calculations is the thermal or photochemical conversion of 2H-benzimidazole 1,3-dioxides into spiro[3H- researchgate.netbohrium.comresearchgate.netbenzoxadiazine-3,1'-cyclohexane] 4-oxides. This reversible isomerization represents a notable structural rearrangement. Upon heating, 2H-benzimidazole 1,3-dioxides can transform into the corresponding benzoxadiazine 4-oxides. Conversely, irradiation with sunlight can induce the transformation of the benzoxadiazine 4-oxides back to the 2H-benzimidazole 1,3-dioxides. More extended heating of 2H-benzimidazole 1,3-dioxides can lead to the sequential removal of the N-oxide oxygen atoms, initially forming a 2H-benzimidazole 1-oxide and subsequently a 2H-benzimidazole derivative.
Structure-Reactivity Relationships from Theoretical Models
Theoretical models, particularly those based on quantum chemistry, are pivotal in elucidating the relationship between the molecular structure of a compound and its chemical reactivity. For benzimidazole derivatives, DFT calculations have been employed to correlate electronic properties with their biological activity.
A notable example involves a study on 2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide, a close analog of the title compound. In this research, DFT calculations were utilized to investigate a potential correlation between the charges on the N-oxide moieties and the compound's activity as an inhibitor of the separase enzyme. Such studies often involve the calculation of various molecular descriptors, including:
Atomic Charges: The distribution of electron density within the molecule can indicate sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to predict how a molecule will interact with other species.
These computational approaches allow for a rationalization of the observed structure-activity relationships (SAR) and can guide the design of new derivatives with enhanced activity. For instance, modifications to the substituents on the benzimidazole ring can alter the electronic properties of the N-oxide groups, thereby influencing their interaction with biological targets.
Below is an interactive data table summarizing key electronic properties that are typically calculated using DFT to understand structure-reactivity relationships, based on general findings for benzimidazole derivatives.
| Molecular Descriptor | Typical Calculated Value Range for Benzimidazole Derivatives | Significance in Reactivity |
| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 4.0 to 6.0 eV | Relates to chemical stability and reactivity; a smaller gap implies higher reactivity. |
| Dipole Moment | 2.0 to 8.0 D | Influences solubility and intermolecular interactions. |
| Mulliken Charge on N-oxide Oxygen | -0.4 to -0.6 e | Indicates the nucleophilicity of the oxygen atoms and their potential for hydrogen bonding. |
Computational Prediction of Spectroscopic Parameters
Computational methods have proven to be highly effective in predicting the spectroscopic properties of molecules, aiding in the interpretation of experimental data. For benzimidazole derivatives, DFT calculations are commonly used to simulate various types of spectra.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For benzimidazole N-oxide derivatives, DFT has been successfully used to describe their vibrational spectra. A key vibrational mode in these compounds is the N-O stretching frequency. Computational studies have shown that the N-O stretching vibration is often coupled with other modes, and its calculated frequency is typically in good agreement with experimental values, often within a 1% margin of error.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been shown to provide reliable predictions of NMR chemical shifts for benzimidazole derivatives. By comparing the calculated chemical shifts with experimental data, it is possible to confirm molecular structures and assign specific resonances.
The following interactive table illustrates the kind of data that can be generated through computational prediction of spectroscopic parameters for a molecule like this compound, based on general knowledge of similar compounds.
| Spectroscopic Parameter | Typical Computationally Predicted Value | Experimental Correlation |
| ¹³C NMR Chemical Shift (C=N) | 150 - 160 ppm | Good agreement with experimental shifts, aiding in the assignment of quaternary carbons. |
| ¹H NMR Chemical Shift (Aromatic H) | 7.0 - 8.0 ppm | Can accurately predict the relative shifts of protons on the benzene (B151609) ring. |
| IR Frequency (N-O Stretch) | 1200 - 1300 cm⁻¹ | DFT calculations can accurately predict the position of this characteristic absorption band. |
| UV-Vis λmax | 280 - 320 nm | Time-dependent DFT (TD-DFT) can predict electronic transitions, correlating with observed UV-Vis spectra. |
These computational tools provide a powerful synergy with experimental work, enabling a more profound understanding of the chemical and physical properties of this compound.
Reactivity, Reaction Mechanisms, and Chemical Transformations
Thermal and Photochemical Reactivity
The response of 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide to heat and light is marked by fascinating and often reversible isomerization reactions. These transformations involve significant structural reorganization and are indicative of the dynamic nature of the benzimidazole (B57391) N-oxide system.
When subjected to thermal stress, this compound undergoes a significant rearrangement to form 3,3-dimethyl-3,4-dihydro-2,1,4-benzoxadiazine 4-oxide. This transformation represents an intramolecular isomerization where the five-membered imidazole (B134444) dioxide ring expands into a six-membered oxadiazine ring.
A related thermal transformation observed in other 2H-benzimidazole systems, such as 2H-benzimidazole-2-spirocyclohexanes, is a 1,5-sigmatropic rearrangement to yield stable 1H-benzimidazoles. rsc.org This underscores the general tendency of the 2H-benzimidazole core to isomerize to more aromatic and thermodynamically stable systems under thermal conditions.
Table 1: Thermal Isomerization Product
| Starting Material | Conditions | Major Product |
|---|
The photochemical behavior of the this compound system is intrinsically linked to its thermal isomerization product. Irradiation of the thermally generated 3,3-dimethyl-3,4-dihydro-2,1,4-benzoxadiazine 4-oxide with sunlight or UV light can induce a reverse transformation, regenerating the original this compound.
This photoreaction involves the contraction of the six-membered ring back into the five-membered 2H-benzimidazole 1,3-dioxide structure. The reversible nature of this thermal and photochemical process establishes a photochromic system, where the molecule can be switched between two distinct isomers using heat and light as external stimuli.
Table 2: Photochromic System Components
| Isomer | Structure | Transformation Trigger |
|---|---|---|
| A | This compound | Heat |
| B | 3,3-Dimethyl-3,4-dihydro-2,1,4-benzoxadiazine 4-oxide | Light (e.g., sunlight) |
The broader photochemistry of the parent benzimidazole scaffold involves pathways such as fixed-ring isomerizations (cleavage of an N-H bond) and ring-opening isomerizations (cleavage of the N1-C2 bond) to form species like 2-isocyanoaniline. acs.org While the C2-disubstitution in this compound prevents some of these specific pathways, it demonstrates the susceptibility of the benzimidazole core to undergo profound structural changes upon photoexcitation.
Electrophilic and Nucleophilic Reactions
The electronic nature of this compound, with its electron-rich N-oxide functionalities and fused aromatic ring, allows for a variety of substitution reactions.
The benzene (B151609) portion of the benzimidazole ring is susceptible to electrophilic aromatic substitution. The N-oxide groups act as activating, ortho-para directing groups, enhancing the electron density of the aromatic ring and facilitating attack by electrophiles. Based on the electronic effects, the most reactive positions for electrophilic substitution are C4 and C6.
Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be performed on the benzimidazole N-oxide core. For instance, bromination of related benzimidazole derivatives has shown that the bromine atoms are incorporated at the 5 and 6 positions, which are the most reactive sites for electrophilic attack. longdom.org The specific regioselectivity in this compound would be influenced by the steric hindrance posed by the gem-dimethyl group and the specific reaction conditions employed.
Direct nucleophilic C-H functionalization of the benzimidazole ring is a powerful tool for derivatization. While the C2 position is a common site for nucleophilic attack in many benzimidazoles, this position is blocked in this compound. However, the electron-deficient nature of the aromatic ring, enhanced by the N-oxide groups, can facilitate nucleophilic attack on the C-H bonds of the benzene ring, particularly under transition-metal catalysis.
Methodologies for the direct functionalization of heterocycles, such as regioselective Ir-catalyzed C–H borylation, allow for the introduction of versatile building blocks that can be further elaborated. nih.gov In related systems, C-H functionalization strategies have been developed for various positions on the benzimidazole scaffold, often employing palladium, rhodium, or nickel catalysts to achieve C-C and C-N bond formation. researchgate.net For this compound, such strategies would likely target the C4, C5, C6, or C7 positions, depending on the directing effects of the N-oxide groups and the catalyst system used.
Redox Chemistry and Electrochemical Properties
The redox behavior of this compound is of interest for its potential application in redox-active materials. The nitrogen-oxygen bonds can participate in electrochemical processes, undergoing reduction, while the aromatic system can be oxidized.
Cyclic voltammetry is a key technique used to study the redox potentials of such molecules. anu.edu.au For related benzimidazole derivatives, cyclic voltammetry studies have shown that they can undergo one-electron oxidation processes to form cationic species. db-thueringen.de The oxidation and reduction potentials are influenced by the substituents on the benzimidazole ring and the nature of the ring system itself. anu.edu.audb-thueringen.de
While specific electrochemical data for this compound is not extensively documented in readily available literature, it is expected to exhibit distinct redox peaks corresponding to the reduction of the N-oxide groups and the oxidation of the benzimidazole system. The stability of the resulting radical ions or dications would determine the reversibility of these processes.
Table 3: Predicted Electrochemical Processes
| Process | Description | Potential Product |
|---|---|---|
| Oxidation | One-electron removal from the π-system | Radical cation |
| Reduction | One-electron addition, likely targeting the N-O bonds | Radical anion |
The electrochemical properties can be tuned by modifying the substituents on the benzene ring, which alters the HOMO and LUMO energy levels of the molecule. semanticscholar.org
Coordination Chemistry and Metal Complex Formation: A General Overview for Benzimidazole Derivatives
Benzimidazole and its derivatives are versatile ligands in coordination chemistry, known to form stable complexes with a variety of transition metals. nih.gov The coordination typically occurs through the nitrogen atoms of the imidazole ring.
Ligand Behavior with Transition Metals (e.g., Cu(I), Ag(I), Zn(II), Cd(II))
In a general sense, benzimidazole-derived ligands can coordinate to transition metals in several ways. The specific coordination mode is influenced by the substituents on the benzimidazole core and the nature of the metal ion. For instance, various studies have detailed the synthesis of copper(II), zinc(II), and silver(I) complexes with different substituted benzimidazoles. nih.govresearchgate.net These complexes often exhibit interesting structural and electronic properties with potential applications in materials science and medicinal chemistry.
Structure and Bonding in Coordination Compounds
The structures of metal complexes with benzimidazole ligands are diverse. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with single-crystal X-ray diffraction, are commonly used to elucidate the structures of these coordination compounds. nih.gov For example, zinc(II) and cadmium(II) have been shown to form complexes with imidazole-containing ligands, resulting in varied structural motifs depending on the reaction conditions. The coordination geometry around the metal center can range from tetrahedral to octahedral, influenced by the ligand-to-metal ratio and the presence of other coordinating species.
Catalytic Roles of Metal Complexes
Metal complexes derived from benzimidazole scaffolds have been investigated for their catalytic activities in various organic transformations. nih.gov The catalytic potential often arises from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates. Metal oxide nanoparticles have also been employed as catalysts in the synthesis of benzimidazoles themselves.
Advanced Applications in Materials Science and Organic Synthesis
Applications in Organic Electronic Materials
The benzimidazole (B57391) core, particularly in its 2,2-disubstituted-2H-benzimidazole form, serves as a potent electron-deficient unit, making it a valuable building block for materials used in organic electronics. This electron-withdrawing nature is fundamental to the design of "push-pull" architectures that are critical for organic photovoltaic (OPV) devices.
In the architecture of push-pull copolymers for OPVs, electron-rich "push" units are combined with electron-deficient "pull" units to tune the material's band gap and facilitate intramolecular charge transfer upon photoexcitation. The 2,2-dimethyl-2H-benzimidazole (22MBI) moiety has been successfully synthesized and integrated as a "pulling" unit into push-pull type copolymers. researchgate.net These materials have demonstrated notable performance in organic solar cells, with devices achieving power conversion efficiencies around 3%. researchgate.net
Beyond copolymers, donor-acceptor-donor (D-A-D) type small molecules utilizing 2,2-dimethyl-2H-benzimidazole as the electron-deficient 'A' core have also been synthesized for photovoltaic applications. This approach aims to induce strong intramolecular charge transfer, leading to absorption at longer wavelengths and lower Highest Occupied Molecular Orbital (HOMO) levels, which can improve the open-circuit voltage of the resulting solar cell device. The solid thin film of one such small molecule showed a broad absorption band with an onset at 756 nm, corresponding to an optical band gap of 1.64 eV.
The characteristics of benzimidazole-based electronic materials are highly sensitive to the nature of the substituents on the core structure. While the 2,2-dimethyl-2H-benzimidazole (22MBI) unit proved effective, attempts to improve polymer solubility by replacing the methyl groups with longer alkyl chains (ethyl, butyl, and hexyl) had a detrimental effect on photovoltaic performance. researchgate.net Copolymers incorporating these 2,2-diethyl, 2,2-dibutyl, or 2,2-dihexyl-2H-benzimidazole units exhibited a loss of favorable optical characteristics and negligible power conversion efficiency (<0.5%). researchgate.net
This anomalous effect was hypothesized to stem from the potential for the quinoid-type 2,2-dialkyl-2H-benzimidazole unit to either isomerize into the more aromatic 1,2-dialkylbenzimidazole or lose an olefin to form 2-alkylbenzimidazole during synthesis or processing. researchgate.net These aromatic isomers would possess unfavorable electronic structures for OPV applications, disrupting the desired push-pull character of the copolymer. researchgate.net
| Pulling Unit Substituent | Resulting Polymer Performance | Reference |
|---|---|---|
| 2,2-dimethyl | Decent (~3% PCE) | researchgate.net |
| 2,2-diethyl | Negligible (<0.5% PCE) | researchgate.net |
| 2,2-dibutyl | Negligible (<0.5% PCE) | researchgate.net |
| 2,2-dihexyl | Negligible (<0.5% PCE) | researchgate.net |
Catalysis in Organic Reactions
The benzimidazole scaffold is a cornerstone in the development of advanced catalysts for organic synthesis. Its derivatives are employed to facilitate complex chemical transformations, often with a focus on efficiency and sustainability.
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more reactants in a single step, enhancing efficiency and reducing waste. rsc.org Benzimidazole derivatives are central to many catalytic systems designed for MCRs. For instance, an efficient one-pot, three-component synthesis of various benzimidazole derivatives has been developed using an Fe(III)-porphyrin catalyst. rsc.orgnih.gov This reaction proceeds through a domino sequence of C–N bond formation and cyclization, demonstrating the utility of metalloporphyrin catalysts in synthesizing heterocyclic structures. rsc.orgnih.gov
Furthermore, magnetic nanocatalysts have emerged as a recyclable and efficient option for promoting MCRs. rsc.org For example, a magnetic nanocomposite of Fe3O4@SiO2/collagen has been used to catalyze the synthesis of benzimidazole and benzothiazole derivatives. rsc.orgsemanticscholar.org These nanocatalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of catalytic activity, aligning with the principles of sustainable chemistry. rsc.orgsemanticscholar.org
Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, long reaction times, and the use of toxic solvents and expensive catalysts, leading to environmental pollution. ijarsct.co.insphinxsai.com In response, significant research has focused on developing green chemistry approaches that are more environmentally friendly, cost-effective, and sustainable. ijarsct.co.inchemmethod.com
These green methodologies include:
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and lead to higher purity compared to conventional heating methods. ijarsct.co.inconicet.gov.ar
Use of Green Solvents : Deep Eutectic Solvents (DESs) and Polyethylene Glycol (PEG) have been employed as biodegradable and recyclable reaction media, replacing hazardous conventional solvents. chemmethod.comnih.gov In some cases, water is used as the reaction medium, further enhancing the environmental profile of the synthesis. semanticscholar.org
Solvent-Free Conditions : Reactions can be carried out by grinding the reactants together, sometimes on a solid support like silica gel, eliminating the need for any solvent. mdpi.com
Recyclable Catalysts : The development of catalysts, such as zinc oxide nanoparticles or nano-Fe2O3, that can be easily recovered and reused for several reaction cycles is a key aspect of green benzimidazole synthesis. semanticscholar.org
| Approach | Description | Advantages | Reference |
|---|---|---|---|
| Conventional Methods | Prolonged heating, use of toxic solvents and costly catalysts. | Well-established procedures. | ijarsct.co.insphinxsai.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, high yields, superior purity. | ijarsct.co.inconicet.gov.ar |
| Deep Eutectic Solvents (DESs) | Using a mixture of a quaternary ammonium salt and a hydrogen-bond donor as the solvent. | Low toxicity, biodegradable, low cost, recyclable. | nih.gov |
| Solvent-Free Reactions | Reactants are ground together, often with a solid support or catalyst. | Eliminates solvent waste, simple purification, high efficiency. | mdpi.com |
| Recyclable Nanocatalysts | Use of catalysts like nano-Fe2O3 or magnetic nanoparticles. | High efficiency, easy separation and reuse, aqueous reaction medium. | rsc.orgsemanticscholar.org |
Development of Photoactive and Energetic Materials
The benzimidazole N-oxide framework, including 2H-benzimidazole 1,3-dioxides, is a platform for creating advanced materials with tailored photoactive and energetic properties. The N-O moiety is a unique functional group that can act as both an electron donor and acceptor, allowing for significant electronic versatility. researchgate.net
As photoactive materials, 2H-benzimidazole 1,3-dioxides can undergo thermal isomerization to form 3H-2,1,4-benzoxadiazine 4-oxides. researchgate.net This transformation can be reversed by irradiation with sunlight, inducing a transformation back to the 2H-benzimidazole 1,3-dioxide structure. This photochromic behavior makes these compounds candidates for applications in light-sensitive switches and devices. researchgate.net
In the field of energetic materials, the benzimidazole skeleton is a valuable starting point for the synthesis of compounds with high thermal stability and explosive properties. researchgate.netnih.gov The energetic performance is heavily influenced by the substituents on the benzimidazole ring. Introducing nitro groups (–NO2) is a common strategy to increase the chemical stability and explosive power of the compound. researchgate.netnih.gov However, this often increases sensitivity. Research has shown that a precise combination of substituents, such as nitro groups and methyl groups (–CH3), can achieve a balance of high thermal and chemical stability, good explosive properties, and lower sensitivity, which is crucial for the design of new, effective, and safer energetic materials. researchgate.netnih.gov
Auxiliary Ligands in Coordination Chemistry
One of the notable examples is the formation of a complex with copper(I) perchlorate. In this instance, the 2,2-dimethyl-2H-benzimidazole moiety acts as a stabilizing ligand for the copper(I) center.
The coordination of benzimidazole derivatives, a class of compounds to which 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide belongs, is a broad and active area of research. These ligands are known to form stable coordination compounds with various transition metal ions, contributing to the development of new materials and catalysts.
Below are tables summarizing key data from research findings on coordination complexes involving 2,2-Dimethyl-2H-benzimidazole and its derivatives.
Table 1: Coordination Complexes of 2,2-Dimethyl-2H-benzimidazole Derivatives
| Complex | Metal Ion | Counterion/Other Ligands | Reference |
| (2,2-Dimethyl-2H-benzimidazole)-copper(I)-perchlorate | Copper(I) | Perchlorate | Jehn and Radeglia, 1975 |
| Hydronium-tetrachloroaurate(III)-2,2-dimethyl-2H-benzimidazole-1,3-dioxide | Gold(III) | Hydronium, Tetrachloroaurate(III) | Keller, Leichtert, Uhlmann, and Weiss, 1977 |
Table 2: Spectroscopic Data for a Related Benzimidazole Dioxide Derivative
| Compound | Spectroscopic Technique | Characteristic Bands (cm⁻¹) | Reference |
| 2-Benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives | Infrared Spectroscopy | N-O stretching: ~1380, 1365, 1225 | Merlino et al., 2007 |
| Vibrational benzimidazole skeleton: ~1610, 1590 | Merlino et al., 2007 |
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Methodologies
Current synthetic strategies for benzimidazole (B57391) N-oxides often rely on multi-step procedures or harsh reaction conditions. rsc.org Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes to 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide.
Catalytic Approaches: A significant research avenue is the exploration of novel catalysts. Drawing inspiration from the synthesis of other benzimidazole derivatives, the use of heterogeneous nanocatalysts, such as zinc oxide (ZnO) or titanium dioxide (TiO2) nanoparticles, could offer advantages like high yields, mild reaction conditions, and catalyst recyclability. nih.gov Investigating metal-organic frameworks (MOFs) as catalytic platforms for the specific oxidation of 2,2-dimethyl-2H-benzimidazole is another promising direction. rsc.org
Green Chemistry Principles: Future synthetic designs should incorporate green chemistry principles. This includes exploring solvent-free reaction conditions, potentially utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. aacmanchar.edu.in The use of sustainable solvents, such as deep eutectic solvents, and bio-based starting materials should also be investigated to minimize environmental impact.
| Proposed Methodology | Potential Advantages | Relevant Precedent for Benzimidazoles |
| Heterogeneous Nanocatalysis (e.g., ZnO NPs) | Mild conditions, high yield, catalyst recyclability. nih.gov | Synthesis of 1H-benzo[d]imidazole derivatives. nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency. | Synthesis of various benzimidazole derivatives. aacmanchar.edu.in |
| One-Pot Tandem Reactions | Increased efficiency, reduced waste. | Synthesis of benzimidazole-thiazinone derivatives. |
Advanced Spectroscopic Probes for Dynamic Processes
A thorough understanding of the dynamic behavior of this compound is crucial for harnessing its potential. Advanced spectroscopic techniques can provide unprecedented insight into its structural dynamics, reaction intermediates, and excited-state properties.
In Situ Spectroscopy: To elucidate reaction mechanisms, in situ spectroscopic methods are invaluable. Techniques like in situ Fourier-transform infrared (FT-IR) spectroscopy could be employed to monitor the formation of the N-oxide groups in real-time, identifying key intermediates and transition states during synthesis. acs.orgnih.gov This approach would provide critical data for optimizing reaction conditions and understanding the underlying catalytic cycles.
Time-Resolved Spectroscopy: The photophysical properties of this compound are largely unknown. Future studies should employ time-resolved laser spectroscopy (e.g., transient absorption, time-resolved fluorescence) to investigate the dynamics of its electronically excited states. rsc.org This is particularly relevant given that related heterocyclic N-oxides can exhibit interesting photochemical reactivity, including isomerization and ring-opening reactions. researchgate.netacs.org Understanding these ultrafast processes is key to developing applications in photochemistry and materials science.
Advanced NMR Techniques: While standard NMR is used for basic characterization, advanced techniques can probe dynamic equilibria. acs.orgacs.org Variable-temperature NMR studies could shed light on conformational dynamics and potential isomerization processes, such as the thermal equilibrium between the 1,3-dioxide and its corresponding 3H-2,1,4-benzoxadiazine 4-oxide isomer, which has been observed in other 2H-benzimidazole 1,3-dioxides. researchgate.net
| Spectroscopic Technique | Research Focus | Potential Insights |
| In Situ FT-IR Spectroscopy | Real-time monitoring of synthesis. acs.orgnih.gov | Identification of reaction intermediates, mechanistic pathways. |
| Time-Resolved Laser Spectroscopy | Investigation of excited-state dynamics. rsc.org | Characterization of photophysical properties, photochemical reactivity. |
| Variable-Temperature NMR | Study of dynamic equilibria and isomerism. researchgate.net | Elucidation of thermally accessible isomers and conformational changes. |
Integration with Machine Learning and AI for Predictive Modeling
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. For this compound, these computational tools can accelerate discovery and provide predictive insights that would be time-consuming to determine experimentally.
Quantitative Structure-Property Relationship (QSPR) Models: Future work should focus on developing QSPR models to predict the physicochemical properties of this compound and its derivatives. By training algorithms on computed molecular descriptors, ML models could predict properties like solubility, stability, and electronic characteristics, guiding the design of new molecules with tailored functions.
Predictive Reaction Modeling: AI can be used to predict the outcomes of unknown reactions. ML models could be trained on existing reaction data for benzimidazoles and N-oxides to forecast the most effective synthetic routes, optimal reaction conditions, and potential byproducts for the synthesis and functionalization of this compound.
Virtual Screening for Applications: A significant unexplored avenue is the use of ML for virtual screening to identify potential applications. Predictive models could be built to screen the molecule for properties relevant to materials science, such as its potential as a ligand in MOFs, its electronic properties for use in organic electronics, or its ability to act as an oxygen-transfer agent in catalysis.
Exploration of Emerging Material Science Applications
The unique electronic structure of the N-oxide groups, acting as strong hydrogen bond acceptors and possessing a significant dipole moment, makes this compound an attractive building block for novel materials. nih.gov
Metal-Organic Frameworks (MOFs): Benzimidazole-based ligands have been successfully used to construct porous MOFs with applications in gas sorption and catalysis. nih.govresearchgate.netmdpi.com The two N-oxide oxygens in this compound offer compelling coordination sites for metal ions. Future research should explore its use as a novel ligand for creating MOFs. The resulting frameworks could exhibit unique topologies and properties due to the specific geometry and electronic nature of the dioxide ligand, potentially leading to materials with enhanced catalytic activity or selective gas adsorption capabilities. rsc.org
Advanced Polymers and Composites: The incorporation of benzimidazole moieties into polymer backbones is a known strategy for developing high-performance materials. Future studies could investigate the polymerization of functionalized this compound derivatives. The polar N-oxide groups could enhance polymer properties such as thermal stability and solubility. Furthermore, its potential use as a modifying agent for nanomaterials like graphene oxide could be explored to create advanced polymer composites with improved mechanical and physical properties. icrc.ac.ir
Photoactive and Electronic Materials: The photophysical properties of benzimidazole derivatives are of interest for applications in fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.net The introduction of the 1,3-dioxide functionality is expected to significantly alter the electronic structure and, consequently, the absorption and emission properties. A systematic investigation of its photophysical and redox properties is warranted to assess its potential as a component in novel photoactive or electronic materials. rsc.org
Investigation of Complex Reaction Networks and Mechanisms
The reactivity of this compound is largely unexplored. The presence of two N-oxide groups on a strained ring suggests a rich and complex reaction chemistry that merits detailed investigation.
Photochemical Rearrangements: As noted, related 2H-benzimidazole 1,3-dioxides can undergo photochemical transformation. researchgate.net A key research direction is to systematically study the photochemistry of the title compound. Irradiation could lead to novel rearrangements, ring-opening, or oxygen-transfer reactions, potentially yielding valuable synthetic intermediates not accessible through thermal methods. Elucidating these photochemical pathways could open new applications in photopharmacology or materials synthesis. acs.org
Oxygen-Atom Transfer Reactions: Heterocyclic N-oxides are known to act as oxygen-atom transfer agents in various chemical transformations. mdpi.com Future research should investigate the capacity of this compound to act as a mono- or di-oxygen donor to various substrates, such as phosphines, sulfides, or alkenes. Understanding the kinetics and mechanism of these potential oxygen-transfer reactions could lead to its development as a specialized oxidant in organic synthesis.
Reactions with Nucleophiles and Electrophiles: A fundamental study of its reactivity towards a range of nucleophiles and electrophiles is essential. The N-oxide groups can influence the reactivity of the benzimidazole ring system, potentially directing substitution reactions to specific positions or participating directly in cycloaddition reactions. Mapping these fundamental reaction networks is crucial for understanding its chemical behavior and utilizing it as a versatile building block in synthetic chemistry.
Q & A
Q. How do oxidative pathways degrade this compound, and what are the major by-products?
- Methodological Answer : Oxidative degradation (e.g., via H₂O₂ or UV irradiation) produces benzimidazolones, as shown in . LC-MS identifies intermediates, while DFT predicts reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
